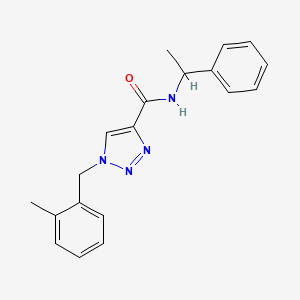![molecular formula C17H13BrN2O2S B6011612 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6011612.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide, also known as BPTM, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTM is a thiazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用機序
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide is believed to work by binding to specific proteins or enzymes and altering their activity. For example, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has been shown to bind to the ATP-binding site of CK2, leading to inhibition of its activity. Similarly, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has been shown to inhibit the activity of PARP by binding to its catalytic domain.
Biochemical and Physiological Effects:
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific protein or enzyme it targets. For example, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting CK2 activity. Similarly, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has been shown to enhance DNA damage in cancer cells by inhibiting PARP activity.
実験室実験の利点と制限
One advantage of using N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide in scientific research is its specificity for certain proteins or enzymes. Because N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide is designed to target specific proteins or enzymes, it can be used to study their functions in a more precise way than other compounds that may have more general effects. However, one limitation of using N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide is that it can be difficult to synthesize and purify, which can make it more expensive and time-consuming to use in experiments.
将来の方向性
There are many potential future directions for research involving N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide. For example, researchers could investigate the use of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide as a tool for studying other proteins or enzymes involved in cancer or DNA repair processes. Additionally, researchers could explore the potential of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide as a therapeutic agent for cancer or other diseases. Finally, further research could be done to optimize the synthesis and purification of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide, making it more accessible and cost-effective for use in scientific research.
合成法
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide can be synthesized using a variety of methods, but one of the most commonly used is the reaction of 4-bromobenzonitrile with 2-aminothiazole in the presence of a palladium catalyst. The resulting compound can then be reacted with 2-methoxybenzoyl chloride to yield N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide.
科学的研究の応用
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various proteins and enzymes. For example, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has been used to study the role of the protein kinase CK2 in cancer cells, as well as to investigate the function of the enzyme poly(ADP-ribose) polymerase (PARP) in DNA repair processes.
特性
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c1-22-15-5-3-2-4-13(15)16(21)20-17-19-14(10-23-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPNYPHPROSMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,5-dimethyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-1H-pyrazole-3-carboxamide](/img/structure/B6011530.png)
![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(4-methylbenzyl)methanamine](/img/structure/B6011533.png)


![1-benzyl-4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6011550.png)
![2-[1-(3-methoxybenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6011557.png)

![N-({1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B6011579.png)
![N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6011581.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B6011589.png)
![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B6011603.png)

![2-({[4-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid](/img/structure/B6011620.png)
![2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-cyclohexylacetamide](/img/structure/B6011626.png)